![molecular formula C10H19NO2S B599573 1-Boc-3-(Methylthio)pyrrolidine CAS No. 164666-07-3](/img/structure/B599573.png)
1-Boc-3-(Methylthio)pyrrolidine
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Overview
Description
1-Boc-3-(Methylthio)pyrrolidine is a chemical compound with the molecular formula C10H19NO2S and a molecular weight of 217.33 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for 1-Boc-3-(Methylthio)pyrrolidine were not found, pyrrolidine-based organocatalysts have been synthesized using various methods . For instance, pyrrolidine-oxyimides were synthesized from N-Boc-L-prolinol and hydroxyimides .Molecular Structure Analysis
The molecular structure of 1-Boc-3-(Methylthio)pyrrolidine consists of a pyrrolidine ring with a tert-butoxycarbonyl (Boc) group and a methylthio group attached .Scientific Research Applications
Enantioselective Palladium-Catalyzed α-Arylation
This compound has been used in the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine . The protocol involves deprotonation of N-Boc pyrrolidine using s-BuLi/(-)-sparteine in TBME or Et2O at -78 °C, transmetalation with ZnCl2, and Negishi coupling using Pd(OAc)2, t-Bu3P-HBF4, and the aryl bromide .
Modulation of Supramolecular Structure
Tert-butyl functional groups can modulate the self-assembly behavior of organic molecules on surfaces . The precise construction of supramolecular architectures through their controlled thermal removal remains a challenge .
NMR Studies of Macromolecular Complexes
The tert-butyl group has been evaluated as a probe for NMR studies of macromolecular complexes . The 1H NMR signal of a tBu group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .
Marine Cyclic Dipeptide
Cyclic glycine-proline (cGP), a prevalent marine cyclic dipeptide, possesses a distinct pyrrolidine-2,5-dione scaffold, which contributes to the chemical diversity and broad bioactivities of cGP . The diverse sources from marine-related, endogenous biological, and synthetic pathways and the in vitro and in vivo activities of cGP are reviewed .
Multi-functional Luminophores
Multi-functional luminophores exhibiting thermally activated delayed fluorescence (TADF), aggregation induced emission enhancement and sky-blue ↔ blue color-changing were designed and synthesized .
Biomolecular Assemblies
Tagging of proteins with tBu groups provides a powerful approach to study large biomolecular assemblies of limited stability and/or solubility that may be applicable even at nanomolar concentrations .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-methylsulfanylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-5-8(7-11)14-4/h8H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFVIHRYBTXYFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-(Methylthio)pyrrolidine |
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